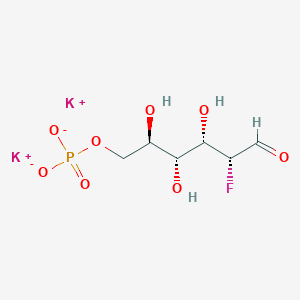

2-Deoxy-2-fluoro-D-glucose 6-phosphate dipotassium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Deoxy-2-fluoro-D-glucose 6-phosphate dipotassium salt, commonly referred to as 2F-DG, is a metabolically active compound with potential applications in scientific research, drug discovery, and medical diagnostics. 2F-DG is a small molecule that is structurally similar to glucose, but with a fluorine atom replacing the hydroxyl group at the 2-position on the glucose molecule. This difference in structure makes 2F-DG a unique compound that has been studied extensively in recent years.

Applications De Recherche Scientifique

Metabolism in Plants and Animals : FDG is used as a radiotracer in plant imaging, exhibiting a distinct metabolic fate in plants compared to animal cells. In Arabidopsis thaliana, major end products of FDG metabolism include 2-deoxy-2-fluoro-gluconic acid, FDG-6-phosphate, 2-deoxy-2-fluoro-maltose, and uridine-diphosphate-FDG, pointing towards glycolysis and starch degradation pathways (Fatangare et al., 2015). In mice, FDG accumulates in organs as FDG or FDG-6-phosphate and 2-deoxy-2-fluoro-D-mannose (FDM) or FDM-6-phosphate, with different metabolic rates observed in various organs (Kanazawa et al., 1986).

Clinical and Diagnostic Applications : The history of FDG's synthesis and its behavior mimicking natural glucose make it a powerful tool in clinical diagnostics. Its unique property of being metabolically trapped in the cell after phosphorylation by hexokinase, especially its radiolabeled derivative used in positron emission tomography (PET), highlights its significance in medical imaging (Pacák & Černý, 2002).

Cancer Research : FDG's uptake and retention by cancer cells, followed by phosphorylation and accumulation, make it a crucial agent in cancer research. For instance, the conversion of FDG to FDG-6-phosphate and beyond in cancer cells provides insights for tumor diagnosis and therapy monitoring (Klebermass et al., 2021).

Brain Metabolism Studies : FDG is used in studying brain metabolism, with its epimerization to 2-deoxy-2-fluoro-D-mannose in the brain being a critical indicator of brain activity. This property of FDG makes it a functional probe for NMR in monitoring brain functions (Nakada et al., 1986).

Molecular Imaging : FDG has applications in molecular imaging, particularly in MRI, for detecting tumors and metastases in laboratory animals. This application extends to potentially replacing PET/CT or PET/MRI in clinical settings for cancer detection (Rivlin et al., 2013).

Propriétés

IUPAC Name |

dipotassium;[(2R,3R,4S,5R)-5-fluoro-2,3,4-trihydroxy-6-oxohexyl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FO8P.2K/c7-3(1-8)5(10)6(11)4(9)2-15-16(12,13)14;;/h1,3-6,9-11H,2H2,(H2,12,13,14);;/q;2*+1/p-2/t3-,4+,5+,6+;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOLAPZQGXJMGKS-FAOVPRGRSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)F)O)O)O)OP(=O)([O-])[O-].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)F)O)O)O)OP(=O)([O-])[O-].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10FK2O8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Deoxy-2-fluoro-D-glucose 6-phosphate dipotassium salt | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5-Dihydro-6-oxime-imidazo[4,5,1-jk][1]benzazepine-2,6,7(1h)-trione](/img/structure/B1142033.png)

![(3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate](/img/structure/B1142041.png)

![endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride](/img/structure/B1142047.png)